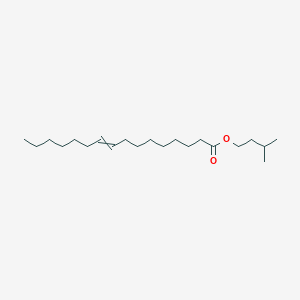

3-Methylbutyl hexadec-9-enoate

Description

Properties

CAS No. |

114046-22-9 |

|---|---|

Molecular Formula |

C21H40O2 |

Molecular Weight |

324.5 g/mol |

IUPAC Name |

3-methylbutyl hexadec-9-enoate |

InChI |

InChI=1S/C21H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)23-19-18-20(2)3/h9-10,20H,4-8,11-19H2,1-3H3 |

InChI Key |

UHXRAFWWZJECFA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCCC(C)C |

Origin of Product |

United States |

Natural Occurrence and Ecological Sourcing of 3 Methylbutyl Hexadec 9 Enoate and Structural Analogues

Invertebrate-Derived Biological Matrices

The presence of 3-Methylbutyl hexadec-9-enoate (B1259142) and structurally similar esters is well-documented in the chemical ecology of insects, particularly within the order Diptera and Coleoptera. These compounds are integral to various communication systems, including pheromonal signaling.

Presence in Insect Cuticular Hydrocarbon Profiles

The cuticle of insects, a protective outer layer, is coated with a complex mixture of lipids, including hydrocarbons and esters, which primarily serve to prevent desiccation. However, these cuticular compounds also function as important mediators of chemical communication.

Research into the chemical composition of the cuticle in Tephritidae fruit flies has revealed a rich diversity of esters. In the Queensland fruit fly, Bactrocera tryoni, the cuticular profile of mature females contains a complex blend of saturated and unsaturated esters with carbon chain lengths ranging from C12 to C20. nih.govmdpi.com While 3-Methylbutyl hexadec-9-enoate has not been explicitly identified, the presence of a wide array of methyl-branched and unsaturated esters suggests a biochemical capacity for its production.

Studies on the related species, Bactrocera kraussi, provide strong circumstantial evidence for the occurrence of this compound. The rectal glands of female B. kraussi are known to produce a variety of esters, including compounds with both the 3-methylbutyl alcohol moiety and the hexadec-9-enoic acid moiety. Specifically, analyses have identified 3-Methylbutyl dodecanoate, alongside Methyl (Z)-hexadec-9-enoate and Ethyl (Z)-hexadec-9-enoate. nih.gov The simultaneous presence of these structural components makes the formation of this compound in this species highly plausible.

Significant differences in the cuticular ester profiles between male and female Tephritidae fruit flies have been observed, highlighting the role of these compounds in sexual communication. In Bactrocera tryoni, a range of C12 to C20 esters are found to be specific to mature females. nih.govmdpi.com This sexual dimorphism is a common characteristic of insect chemical signaling, where specific compounds or blends are used by one sex to attract the other for mating. The female-specific nature of these esters in B. tryoni suggests they may function as part of a female-produced sex pheromone. plos.org

Interactive Data Table: Sex-Specific Ester Presence in Bactrocera tryoni

| Compound Class | Presence in Mature Females | Presence in Mature Males | Reference |

| Spiroacetals | Present | Absent | nih.govmdpi.com |

| C12-C20 Esters | Present | Absent | nih.govmdpi.com |

| Aliphatic Amides | Present | Present | nih.govmdpi.com |

Identification in Insect Glandular Secretions (e.g., Rectal Glands)

The rectal glands of many insects are specialized organs for the production and storage of semiochemicals, including pheromones. In Tephritid fruit flies, these glands are a primary source of volatile compounds used in chemical communication.

The rectal gland secretions of female Bactrocera species are particularly rich in esters. nih.govresearchgate.net As previously mentioned, the rectal glands of female Bactrocera kraussi contain a diverse array of esters, including 3-Methylbutyl dodecanoate, Methyl (Z)-hexadec-9-enoate, and Ethyl (Z)-hexadec-9-enoate. nih.gov This strongly suggests that the necessary biosynthetic pathways for producing this compound are active within these glands. The composition of these glandular secretions can be extensive, with one study identifying 29 different compounds in the rectal glands of female B. kraussi. nih.gov

Interactive Data Table: Selected Esters Identified in Female Bactrocera kraussi Rectal Glands

| Compound | Compound Type | Reference |

| 3-Methylbutyl dodecanoate | Ester | nih.gov |

| Methyl (Z)-hexadec-9-enoate | Ester | nih.gov |

| Ethyl (Z)-hexadec-9-enoate | Ester | nih.gov |

| Ethyl dodecanoate | Ester | nih.gov |

| Ethyl tetradecanoate | Ester | nih.gov |

Detection in Other Arthropod Chemical Communication Systems (e.g., Coleoptera)

Esters are also significant components of the chemical communication systems in the order Coleoptera (beetles). Various species utilize esters as sex or aggregation pheromones. While the specific compound this compound has not been widely reported, the use of structurally related 3-methylbutyl esters is known. For instance, in some species of click beetles (family Elateridae), esters of geraniol and farnesol are major components of their sex pheromones. Although not a direct structural analogue in terms of the fatty acid chain, this highlights the use of branched-chain alcohol esters in Coleoptera communication. More directly relevant is the identification of various methyl-branched esters in the sex pheromones of other beetle species, indicating a widespread biosynthetic capability for such compounds within this insect order.

Plant-Associated Biological Systems

While the primary focus of research on this compound and its analogues has been on their role in insect communication, related compounds are also found in the volatile profiles of some plants.

Analysis of the volatile constituents of the fruit of Averrhoa bilimbi, a tropical tree, has revealed the presence of Methyl hexadec-9-enoate. ijpsonline.com This finding is significant as it demonstrates a plant-based source for one of the structural components of the target compound. The volatile profiles of fruits are often complex, containing a wide variety of esters that contribute to their characteristic aromas. tandfonline.comsemanticscholar.org The presence of Methyl hexadec-9-enoate in A. bilimbi suggests that this plant, and potentially others, could serve as an ecological source or influence the chemical profiles of insects that feed on them.

Interactive Data Table: Volatile Esters in Averrhoa bilimbi Fruit

| Compound | Percentage of Total Volatiles | Reference |

| Butyl nicotinate | 1.6% | tandfonline.com |

| Hexyl nicotinate | 1.7% | tandfonline.com |

| Methyl hexadec-9-enoate | Present (unquantified) | ijpsonline.com |

Indirect Association with Plant Volatome via Microbial Interactions

The "volatome" refers to the complete set of volatile organic compounds (VOCs) released by an organism, which acts as a form of chemical communication. In plants, this volatome is not solely a product of the plant's metabolism but is significantly influenced by the vast communities of microorganisms living on and within its tissues. Microbial volatile organic compounds (MVOCs) are a diverse group of low-molecular-weight lipophilic compounds produced by bacteria and fungi. These compounds can diffuse through the atmosphere and soil, mediating interactions between different organisms.

Role of Microbial Symbionts in Volatile Organic Compound Production on Plants

Microbial symbionts, including endophytic fungi and rhizobacteria, are crucial in the production of a plant's volatile bouquet. These microorganisms can produce VOCs that promote plant growth, enhance disease resistance, and act as signaling molecules. The synthesis of esters by these microbes is a common metabolic activity. For instance, fungi are known to be prolific emitters of VOCs that can induce systemic resistance in plants against pathogens.

Food Fermentation Ecosystems

Fermentation provides an ideal environment for the formation of a complex array of flavor and aroma compounds, including esters like this compound and its analogues. The metabolic activities of microorganisms on the substrates in food lead to the generation of these volatile compounds.

Formation in Fermented Meat Products (e.g., Fish Miso, Rice-Koji Doenjang, Sausages)

Fermented meat products are rich in fats and proteins, which serve as precursors for numerous aroma compounds.

Fish Miso and Rice-Koji Doenjang: In the fermentation of fish miso, a Japanese paste made from fish and koji, a multitude of volatile compounds are produced, contributing to its characteristic aroma. Among these are various esters, such as ethyl hexanoate (B1226103). researchgate.net Similarly, studies on rice-koji doenjang, a Korean fermented soybean paste, have identified the formation of fatty acid ethyl esters during maturation. nih.govresearchgate.net One significant structural analogue, ethyl (Z)-hexadec-9-enoate, has been specifically identified in rice-koji doenjang. researchgate.net The formation of these esters is attributed to the high esterase activity of the microorganisms present, particularly Aspergillus oryzae from the koji, which catalyzes the esterification of fatty acids released from the breakdown of lipids in the raw materials. researchgate.netresearchgate.net

Fermented Sausages: The characteristic aroma of fermented sausages develops from a complex series of biochemical reactions, including proteolysis and lipolysis, carried out by starter cultures and endogenous meat enzymes. The autooxidation of polyunsaturated fatty acids and microbial metabolism lead to the generation of various volatile compounds, including aldehydes, alcohols, and esters. While the specific presence of this compound is not prominently reported, the formation of other esters, such as ethyl butanoate and isobutyl hexanoate, is a key part of the aroma profile. nih.gov These esters contribute fruity and sweet notes that balance the savory and spicy flavors of the sausage.

| Fermented Meat Product | Identified Structural Analogues/Related Esters | Reference |

| Rice-Koji Doenjang | Ethyl (Z)-hexadec-9-enoate, Fatty acid ethyl esters | nih.govresearchgate.netresearchgate.net |

| Fish Miso | Ethyl hexanoate | researchgate.net |

| Fermented Sausages | Ethyl butanoate, Isobutyl hexanoate | nih.gov |

Contribution to Aroma Profiles in Fermented Beverages (e.g., Wine, Tequila, Sea Buckthorn Juice)

The aroma of fermented beverages is largely defined by the esters produced by yeasts during fermentation.

Wine: In winemaking, yeasts produce a wide variety of esters that are responsible for the fruity and floral notes in the final product. A key component related to the target compound is isoamyl acetate (B1210297) (3-methylbutyl ethanoate), which imparts characteristic banana and pear aromas. sciencepublishinggroup.com The "isoamyl" or "3-methylbutyl" portion of this ester is identical to the alcohol moiety of this compound.

Tequila: The fermentation of agave juice to produce tequila also results in the formation of numerous volatile compounds. Esters such as 3-methylbutyl acetate, ethyl octanoate (B1194180), ethyl hexanoate, and ethyl decanoate (B1226879) are crucial in differentiating the aroma profiles of various types of tequila. mdpi.com

Sea Buckthorn Juice: Fermentation of sea buckthorn juice is employed to improve its sensory qualities by developing a more complex and pleasant aroma. Studies have shown that fermentation produces a variety of volatile compounds, with esters playing a significant role. academicjournals.org Notably, compounds like 3-methylbutyl 3-methylbutanoate have been identified, contributing to the fruity aroma of the fermented juice. nih.gov

| Fermented Beverage | Identified Structural Analogues/Related Esters | Reference |

| Wine | Isoamyl acetate (3-methylbutyl ethanoate) | sciencepublishinggroup.com |

| Tequila | 3-Methylbutyl acetate, Ethyl octanoate, Ethyl hexanoate, Ethyl decanoate | mdpi.com |

| Sea Buckthorn Juice | 3-Methylbutyl 3-methylbutanoate | nih.gov |

Presence in Extracts from Fruit Processing Waste (e.g., Rubus idaeus)

Fruit processing waste, such as the pomace from juice and wine production, is a rich source of bioactive compounds. The seeds of raspberry (Rubus idaeus), a common by-product, contain a significant amount of oil rich in unsaturated fatty acids. The predominant fatty acids found in raspberry seed oil are linoleic acid (C18:2) and α-linolenic acid (C18:3), followed by oleic acid (C18:1). nih.gov

Biological and Ecological Significance of 3 Methylbutyl Hexadec 9 Enoate Analogues in Chemical Ecology

Semiochemical Roles in Interspecific and Intraspecific Interactions

Semiochemicals are signal-carrying molecules that govern interactions between organisms. Within this broad category, ester compounds are particularly prominent. Their structural diversity, derived from various combinations of alcohols and fatty acids, allows for the high degree of specificity required for effective communication in complex ecosystems.

Pheromones are semiochemicals that mediate interactions between individuals of the same species (intraspecific), while kairomones are those that benefit the receiver but not the emitter, often mediating interactions between different species (interspecific). Ester analogues of 3-Methylbutyl hexadec-9-enoate (B1259142) serve both functions extensively, particularly in the insect world.

Sex pheromones are crucial for locating mates and initiating courtship, ensuring reproductive success. Many of these signals are esters, often functioning as part of a precise blend where the presence and ratio of components are critical for eliciting a behavioral response.

Long-chain fatty acid acetates are among the most common sex pheromones identified, especially in moths (Lepidoptera). For instance, (Z)-11-Hexadecenyl acetate (B1210297) is a primary pheromone component for numerous moth species, including the cabbage looper (Trichoplusia ni). Similarly, the oriental fruit moth (Grapholita molesta) utilizes a blend that includes (Z)-8-Dodecenyl acetate to attract males. The specificity of the signal is maintained by the exact isomeric configuration and the presence of minor components in the blend.

In some cases, the pheromone is a cyclic ester, or lactone. The Japanese beetle (Popillia japonica) uses (R)-Japonilure , a macrocyclic lactone, as its potent sex attractant. These examples highlight how structural variations on the basic ester theme—from simple acetates to complex lactones—have been adapted for the critical task of reproduction.

| Insect Species | Compound Name | Pheromone Function |

|---|---|---|

| Cabbage Looper (Trichoplusia ni) | (Z)-11-Hexadecenyl acetate | Female-emitted sex pheromone |

| Oriental Fruit Moth (Grapholita molesta) | (Z)-8-Dodecenyl acetate | Major component of female sex pheromone blend |

| Japanese Beetle (Popillia japonica) | (R)-Japonilure | Female-emitted sex pheromone |

Aggregation pheromones draw individuals of the same species to a specific location for purposes such as mass attack on a host plant, defense, or mating. Esters containing the "3-methylbutyl" (isoamyl) group are classic examples of this phenomenon.

The most well-known of these is Isoamyl acetate (also known as isopentyl acetate), which is the primary alarm pheromone of the European honeybee (Apis mellifera). When a bee stings a threat, it releases isoamyl acetate from its sting gland. The scent alerts other bees in the vicinity, marking the target and inducing a coordinated, aggressive defensive aggregation. While its primary role is alarm, the resulting behavior is a chemically induced aggregation.

In other insects, such as the bumble bee Bombus terrestris, males deposit marking pheromones at strategic locations on their flight paths. These markings, which can attract both other males and queens, contain a complex blend of compounds, including various ethyl esters of fatty acids like Ethyl oleate , Ethyl stearate , and Ethyl palmitate . The scent trail facilitates aggregation at desirable mating territories.

| Insect Species | Compound Name | Pheromone Function |

|---|---|---|

| European Honeybee (Apis mellifera) | Isoamyl acetate | Alarm pheromone inducing defensive aggregation |

| Bumble Bee (Bombus terrestris) | Ethyl oleate, Ethyl stearate, Ethyl palmitate | Components of male marking pheromone promoting aggregation at mating sites |

In environments populated by closely related species, the ability to distinguish between one's own species and others is vital for avoiding fruitless mating attempts. The specificity of pheromone signals, often determined by the precise composition of ester blends, is a primary mechanism for reproductive isolation.

A classic example is found in the Ostrinia genus of moths. The European corn borer, Ostrinia nubilalis, exists as two distinct pheromone strains, known as the 'E' and 'Z' strains. Both use 11-tetradecenyl acetate as their primary pheromone, but in different isomeric forms. The 'Z' strain uses (Z)-11-Tetradecenyl acetate as its major component, while the 'E' strain uses (E)-11-Tetradecenyl acetate . Males of each strain are highly attuned to their respective isomer, creating a powerful pre-zygotic reproductive barrier between them.

Furthermore, the Dufour's gland secretions of many bee species (e.g., genus Lasioglossum) are rich in species-specific blends of macrocyclic lactones and other esters. These secretions are used to line the brood cells, creating a chemical signature that helps the bee recognize its own nest and deters both parasites and other bees from usurping it. The unique ester profile of each species acts as a chemical "lock and key" for nest recognition.

| Organism/System | Compound(s) | Function in Recognition |

|---|---|---|

| European Corn Borer (Ostrinia nubilalis) Strains | (Z)-11-Tetradecenyl acetate & (E)-11-Tetradecenyl acetate | Different isomeric ratios ensure reproductive isolation between strains. |

| Solitary/Social Bees (e.g., Lasioglossum) | Species-specific blends of lactones and esters | Used to mark and recognize individual nests, preventing usurpation. |

Functions as Pheromones and Kairomones

Involvement in Tritrophic Interactions and Defense Mechanisms

The influence of ester semiochemicals extends beyond two-party interactions into complex food webs. Tritrophic interactions involve three trophic levels: a plant, an herbivore that feeds on the plant, and a carnivore (predator or parasitoid) that feeds on the herbivore.

Plants are not passive victims of herbivory. When attacked, many plants initiate an "indirect defense" by releasing a specific blend of volatile organic compounds (VOCs). These herbivore-induced plant volatiles (HIPVs) act as a chemical distress signal, attracting the natural enemies of the attacking herbivore. Esters are key components of these airborne signals.

Methyl salicylate , an ester of salicylic (B10762653) acid, is a common and potent HIPV. It is released by a wide range of plants, including lima beans and tomatoes, in response to damage from spider mites or caterpillars. This compound is a reliable cue for predatory mites and parasitoid wasps, guiding them to the location of their prey.

Another critical compound is (Z)-3-Hexenyl acetate , one of several "green leaf volatiles" (GLVs). While low levels are released by simple mechanical damage, its emission is significantly increased and often occurs in a specific blend following sustained herbivory. This ester is a well-documented attractant for various parasitoids that lay their eggs in the herbivores, effectively using the plant's signal to find a host for their young. This system represents a sophisticated defensive alliance between the first and third trophic levels, mediated by ester chemistry.

| Signaling Compound (Ester) | Emitting Organism (Plant) | Inducing Organism (Herbivore) | Responding Organism (Natural Enemy) |

|---|---|---|---|

| Methyl salicylate | Lima bean, Tomato, etc. | Spider mites, Caterpillars | Predatory mites, Parasitoid wasps |

| (Z)-3-Hexenyl acetate | Corn, Cotton, Wild Tobacco, etc. | Caterpillars (e.g., Spodoptera) | Parasitoid wasps (e.g., Cotesia) |

Influence on Herbivore Repellence or Attraction

Plants under attack by herbivores release a blend of herbivore-induced plant volatiles (HIPVs) that can either deter or attract insects. nih.govusp.br The specific composition of this volatile blend is crucial, as different herbivores may respond differently to the same compounds. Fatty acid esters and their derivatives play a significant role in this complex communication. researchgate.net

Research has shown that various esters can act as attractants or repellents. For instance, small aliphatic esters are known to influence oviposition in fruit flies like Bactrocera tryoni. researchgate.net In another example, a study on the fruit fly Zeiraphera tau found that certain esters, such as hexyl acetate, butyl acetate, and isoamyl acetate (an analogue of 3-methylbutyl hexadec-9-enoate), elicited attraction in gravid females, while others, like isoamyl hexanoate (B1226103), acted as repellents. researchgate.net This demonstrates the specificity of insect responses to closely related ester compounds. The response can also be concentration-dependent, where a compound may be attractive at low concentrations but repellent at higher ones. researchgate.net

While direct studies on this compound are scarce in this context, the documented effects of its analogues underscore the role of fatty acid esters in shaping herbivore behavior, influencing feeding, and oviposition choices.

Modulation of Natural Enemy Responses

HIPVs are critical for indirect plant defense, where they attract natural enemies like predators and parasitoids to the feeding herbivore. nih.govimbibeinc.commdpi.com The release of these volatile cues can significantly increase the foraging success of these beneficial insects. nih.gov

The blend of volatiles emitted by a plant can change qualitatively and quantitatively upon herbivore attack, and this new signature is what natural enemies often use to locate their prey. mdpi.commdpi.com Fatty acid derivatives and other volatiles like terpenes and green leaf volatiles are key components of these attractive blends. researchgate.netoup.com For example, plants damaged by caterpillars release volatiles that attract parasitoid wasps. oup.com Studies have shown that the application of certain plant strengtheners can enhance the release of specific attractive compounds, boosting the recruitment of parasitoids. nih.gov

Multiple herbivore infestations can complicate these interactions, sometimes leading to the emission of a volatile profile that is less attractive or even repellent to natural enemies. researchgate.net This highlights the fine-tuned nature of these tritrophic interactions, which are heavily mediated by the specific chemical composition of plant volatiles, including various ester compounds. The presence of specific esters in a blend can be a reliable indicator of herbivore presence, guiding natural enemies to their hosts with precision. mdpi.com

Contributions to Aromatic Profiles and Food Quality

Beyond their ecological roles, esters are fundamental to the sensory characteristics of many foods and beverages, particularly those produced through fermentation. imbibeinc.comnih.gov this compound analogues, especially those derived from 3-methylbutanol (isoamyl alcohol), are significant contributors to the desirable fruity and floral notes in these products. nih.govnih.gov

Flavor-Active Compound Generation in Fermented Foods

During fermentation, microorganisms, particularly yeasts like Saccharomyces cerevisiae, produce a wide array of flavor-active compounds, with esters being one of the most important groups. nih.govasm.org These esters are formed through the enzymatic condensation of an alcohol with a carboxylic acid. mdpi.com

Two primary categories of flavor-active esters are generated: acetate esters and ethyl esters of medium-chain fatty acids (MCFAs). nih.govasm.org

Acetate esters , such as isoamyl acetate (also known as isopentyl acetate), are formed from an alcohol (like isoamyl alcohol) and acetyl-CoA. sandiego.edu Isoamyl acetate is renowned for its distinct banana or pear-like aroma and is a key flavor component in beer, wine, and other fermented beverages. imbibeinc.comnih.govflavoractiv.com

Ethyl esters , formed from ethanol (B145695) and an acyl-CoA intermediate from fatty acid metabolism, contribute fruity and apple-like aromas. sandiego.edu

The production of these esters is influenced by several factors, including the microbial strain, fermentation temperature, and the composition of the raw materials (or wort). nih.govasm.orgfrontiersin.org For example, in the production of Chinese rice wine (Huangjiu), various microorganisms interact to produce a complex profile of flavor compounds, with esters being the second most abundant group after alcohols. frontiersin.org Similarly, in Baijiu, esters like 3-methylbutyl octanoate (B1194180) and 3-methylbutyl hexanoate contribute to the characteristic fruity and sweet notes. nih.gov The table below summarizes key esters and their associated aromas found in various fermented products.

| Ester Name | Common Aroma Descriptor(s) | Found In |

| Isoamyl acetate | Banana, pear, fruity, sweet | Beer, Wine, Sake, Fermented juices |

| Ethyl acetate | Solvent-like, fruity | Wine, Beer |

| Ethyl hexanoate | Apple, fruity, pineapple | Wine, Beer, Fermented juices |

| 2-Phenylethyl acetate | Floral, rose, honey | Wine, Fermented juices |

| Ethyl butyrate (B1204436) | Fruity, pineapple, strawberry | Wine, Fermented juices |

This table presents examples of flavor-active esters and their common sensory attributes in fermented products. nih.govencyclopedia.pubnih.govresearchgate.net

Impact on Sensory Perception and Consumer Acceptance of Foodstuffs

The presence and concentration of esters like isoamyl acetate are critical for consumer acceptance of fermented beverages. nih.gov These compounds impart the fruity characteristics that are often considered desirable. nih.gov Even minor changes in the concentration of these volatile esters can significantly affect the final sensory quality of the product. asm.org

The perception of these aromas is not straightforward and can be influenced by the presence of other compounds in the food matrix. For instance, research on model wine solutions has shown that phenolic compounds like catechin (B1668976) can alter the sensory perception and volatility of certain esters, effectively masking or enhancing their aroma. exlibrisgroup.com This interaction can double or triple the odor threshold of some esters, meaning a higher concentration is needed for them to be detected. exlibrisgroup.com

An article on the advanced analytical methodologies for the characterization and quantification of “this compound” cannot be generated as requested.

Extensive searches for scientific literature and data pertaining specifically to the chemical compound “this compound” have yielded no relevant results. The searches consistently redirected to a similarly named but structurally different compound, “Methyl hexadec-9-enoate.”

Consequently, no information could be retrieved concerning the application of the specified analytical techniques to “this compound.” This includes:

Gas Chromatography-Mass Spectrometry (GC-MS) , including targeted and untargeted metabolomics approaches and quantitative analysis using internal standards.

Gas Chromatography-Olfactometry (GC-O) for aroma compound elucidation.

Advanced Sample Preparation Techniques , such as Headspace Analysis Methods (e.g., SPME, HiSorb Sorptive Extraction).

Without any available research findings, data, or established analytical protocols for “this compound,” it is impossible to create a scientifically accurate and informative article that adheres to the provided outline. The fundamental prerequisite of sourcing information on the subject compound cannot be met. Therefore, the generation of the requested article is not possible.

Advanced Analytical Methodologies for the Characterization and Quantification of 3 Methylbutyl Hexadec 9 Enoate

Advanced Sample Preparation Techniques

Supercritical Fluid Extraction (SFE) for Ester Isolation

Supercritical Fluid Extraction (SFE) has emerged as a highly efficient and environmentally benign alternative to traditional solvent-based methods for the isolation of natural products, including long-chain esters. nih.govyoutube.com The technique utilizes a fluid, most commonly carbon dioxide (CO₂), heated and pressurized above its critical point (31.1°C and 73.8 bar for CO₂). youtube.com In this supercritical state, the fluid exhibits properties of both a liquid and a gas, possessing liquid-like solvating power while maintaining gas-like viscosity and diffusivity. researchgate.net This allows for efficient penetration into the sample matrix and dissolution of target analytes. youtube.com

The selectivity of SFE is highly tunable by modifying the density of the supercritical fluid through precise adjustments of temperature and pressure. youtube.comresearchgate.net For a moderately non-polar compound like 3-Methylbutyl hexadec-9-enoate (B1259142), supercritical CO₂ is an ideal solvent. To enhance the extraction efficiency of more polar compounds from a matrix, a small amount of a polar co-solvent, such as ethanol (B145695), can be added to the supercritical fluid. mdpi.com Key advantages of SFE include the absence of toxic organic solvent residues in the final extract, as the CO₂ is simply returned to its gaseous state by reducing pressure, and the prevention of thermal degradation of sensitive compounds due to the relatively low operating temperatures. nih.gov

Optimization of SFE for isolating 3-Methylbutyl hexadec-9-enoate would involve systematically varying pressure, temperature, and co-solvent percentage to maximize yield and purity, as illustrated in the hypothetical optimization table below.

| Parameter | Setting 1 | Setting 2 | Setting 3 (Optimal) | Setting 4 |

| Pressure (bar) | 200 | 300 | 350 | 400 |

| Temperature (°C) | 40 | 50 | 60 | 70 |

| Co-solvent (Ethanol %) | 0 | 2 | 5 | 5 |

| Extraction Time (min) | 90 | 90 | 90 | 90 |

| Yield of Ester (%) | 65 | 82 | 97 | 95 |

Optimized Solvent Extraction Protocols

Conventional solvent extraction remains a fundamental and widely used technique for the initial isolation of insect pheromones and other lipophilic semiochemicals from biological tissues. quora.comacs.orgfrontiersin.org The protocol for this compound, which is a fatty acid ester, typically involves the excision of the specific pheromone-producing gland or relevant tissue from the organism. acs.org The tissue is then immersed in a non-polar organic solvent to dissolve the target compound. quora.com

The choice of solvent is critical for maximizing extraction efficiency. Hexane (B92381) is a common choice for highly non-polar compounds. Given the ester functionality of this compound, solvents with slightly more polarity, such as diethyl ether or dichloromethane, may also be effective. An optimized protocol often involves macerating the tissue in the solvent to increase the surface area for extraction, followed by a period of soaking. The resulting solution, or extract, contains the target ester along with a multitude of other lipids and compounds from the tissue. acs.org Therefore, solvent extraction is typically the first step in a multi-step purification process, often followed by chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC) to achieve the desired purity. alfa-chemistry.com

A comparative analysis of different solvents would be performed to determine the optimal choice for extraction, as shown in the table below.

| Solvent | Polarity Index | Boiling Point (°C) | Extraction Time (hr) | Relative Yield (%) |

| n-Hexane | 0.1 | 69 | 4 | 95 |

| Diethyl Ether | 2.8 | 34.6 | 4 | 88 |

| Dichloromethane | 3.1 | 39.6 | 4 | 91 |

| Acetone | 5.1 | 56 | 4 | 65 |

Electrophysiological Bioassays for Olfactory Response Assessment

To determine if a compound is biologically active as a semiochemical, it is essential to measure the olfactory response it elicits in the target organism. Electrophysiological techniques provide a direct measure of the depolarization of olfactory sensory neurons upon exposure to an odorant.

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique used to identify which specific compounds in a complex mixture are detected by an insect's antenna. peerj.comnih.gov In a GC-EAD system, the effluent from the gas chromatograph column is split into two paths. One path leads to a standard GC detector (e.g., a Flame Ionization Detector, FID), which records the chemical profile of the sample. The other path is directed over an excised insect antenna, which is connected to electrodes that measure its electrical potential. biorxiv.org

When a compound that the antenna's olfactory receptors can detect elutes from the column, the neurons depolarize, creating a measurable voltage change. biorxiv.org This electrical signal is recorded as an "EAD peak." By aligning the FID chromatogram with the EAD recording, researchers can pinpoint the exact compounds that are "EAD-active." researchgate.net For a compound like this compound, a strong EAD response from a conspecific insect would provide strong evidence of its role as a pheromone component.

| Retention Time (min) | FID Peak Area | Compound Identity | EAD Response (mV) |

| 12.5 | 15,400 | Tetradecanol | 0.1 |

| 14.8 | 8,900 | Hexadecanol | 0.2 |

| 17.2 | 25,600 | This compound | 1.5 |

| 18.1 | 11,200 | Octadecanol | 0.1 |

Electropalpogram Detection (EPD) operates on the same principle as EAD but utilizes the maxillary or labial palps, another set of olfactory organs in many insects, instead of the antennae. This technique, often used in conjunction with EAD, allows researchers to investigate the differential sensitivity of various olfactory appendages. Some compounds may elicit strong responses from the antennae but not the palps, or vice versa, providing insights into the specific roles of these sensory organs in perceiving different chemical cues. A GC-EPD setup would be identical to a GC-EAD system, with the palp replacing the antenna as the biological detector. Comparing the responses can help build a more complete picture of an insect's olfactory perception.

| Compound | EAD Response (mV) | EPD Response (mV) |

| This compound | 1.5 | 0.3 |

| (Z)-3-Hexen-1-ol (Green Leaf Volatile) | 0.8 | 1.2 |

| Linalool (Floral Scent) | 0.9 | 0.9 |

Isotopic Labeling and Metabolic Tracing Studies

To understand how this compound is produced by an organism, isotopic labeling studies are indispensable. These experiments involve introducing atoms with a heavier isotope (e.g., Deuterium (B1214612) (²H) or Carbon-13 (¹³C)) into precursor molecules and tracing their incorporation into the final product. chemicke-listy.cz

The biosynthesis of fatty acid-derived pheromones, such as esters, typically begins with common fatty acids like palmitic acid or stearic acid, which are then modified by desaturases, chain-shortening or elongation enzymes, reductases, and finally, transferases. nih.govfrontiersin.org this compound is composed of a C16 fatty acid moiety ((Z)-hexadec-9-enoic acid) and a C5 alcohol moiety (3-methylbutanol). The fatty acid portion likely originates from palmitic acid (hexadecanoic acid) via the action of a Δ9-desaturase. The alcohol portion is likely derived from the amino acid L-leucine.

To confirm this pathway, a deuterated precursor, such as [16,16,16-²H₃]-hexadecanoic acid (D₃-16:Acid), can be topically applied to the pheromone gland. researchgate.netslu.se After a designated period, the pheromones are extracted and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). If the D₃-16:Acid is a precursor, the mass spectrum of the isolated this compound will show a mass shift corresponding to the incorporated deuterium atoms. researchgate.net For example, the molecular ion and key fragments containing the terminal methyl group of the fatty acid chain would be observed at a mass-to-charge ratio (m/z) that is 3 units higher than the unlabeled compound, confirming the biosynthetic link. researchgate.net

| Compound/Fragment | Unlabeled m/z | Labeled m/z (from D₃-16:Acid) | Mass Shift |

| Molecular Ion [M]⁺ | 324 | 327 | +3 |

| [M - C₅H₁₁O₂]⁺ (Fatty Acyl Fragment) | 223 | 226 | +3 |

| [C₅H₁₂O]⁺ (Alcohol Fragment) | 88 | 88 | 0 |

Application in GC-MS for Pathway Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the elucidation of biosynthetic and metabolic pathways of fatty acid esters, including this compound. Its high sensitivity, chromatographic resolution, and ability to provide structural information through mass fragmentation patterns make it an invaluable tool for identifying and quantifying precursors, intermediates, and the final ester product within a biological matrix.

The hypothetical biosynthetic pathway to this compound is presumed to involve two primary precursor molecules: hexadec-9-enoic acid and 3-methylbutanol. The elucidation of this pathway using GC-MS would typically involve a series of steps, including stable isotope labeling studies to trace the metabolic fate of these precursors.

Detailed Research Findings:

A plausible biosynthetic route involves the activation of hexadec-9-enoic acid to its coenzyme A thioester, hexadec-9-enoyl-CoA. Concurrently, 3-methylbutanol, derived from amino acid metabolism (leucine degradation), is available. An acyltransferase, potentially a wax synthase or a similar enzyme, would then catalyze the esterification of hexadec-9-enoyl-CoA with 3-methylbutanol to form this compound.

To investigate this proposed pathway, researchers would employ stable isotope-labeled precursors, such as ¹³C- or ²H-labeled hexadec-9-enoic acid or 3-methylbutanol. These labeled compounds would be introduced to the biological system under investigation (e.g., an insect pheromone gland or a plant cuticle). Following an incubation period, the lipids would be extracted and analyzed by GC-MS.

The mass spectrometer detects the mass-to-charge ratio (m/z) of the parent molecule and its fragments. The incorporation of stable isotopes results in a predictable mass shift in the resulting ester and its fragments, confirming that the labeled precursor is indeed part of the biosynthetic pathway.

For instance, if the biological system is fed with [1-¹³C]hexadec-9-enoic acid, the resulting this compound would show an increase of one mass unit in the molecular ion and in any fragment ions containing the carboxyl carbon. By analyzing the mass spectra of the ester and potential intermediates, the flow of atoms from precursor to product can be meticulously traced.

The table below illustrates hypothetical mass spectral data from such an experiment, demonstrating the utility of GC-MS in pathway elucidation. The analysis would focus on characteristic fragment ions that help to pinpoint the location of the isotopic label.

| Compound | Isotopic Label | Key Fragment Ion (m/z) - Unlabeled | Key Fragment Ion (m/z) - Labeled | Interpretation |

| This compound | [1-¹³C]hexadec-9-enoic acid | 253 ([M-C₅H₁₁O]⁺) | 254 | Mass shift indicates incorporation of the ¹³C-labeled fatty acid. |

| This compound | [D₉]-3-methylbutanol | 71 ([C₅H₁₁]⁺) | 80 | Mass shift in the alcohol-derived fragment confirms its incorporation. |

Table 1: Hypothetical GC-MS Data for Pathway Elucidation of this compound using Stable Isotope Labeling. This interactive table showcases the expected mass shifts in key fragment ions of this compound when the biological system is supplied with isotopically labeled precursors. The observed shifts in the mass-to-charge ratio (m/z) of specific fragments provide direct evidence for the precursor-product relationship, thereby elucidating the biosynthetic pathway.

Furthermore, GC-MS can be used to identify and quantify other related fatty acid esters, providing a broader picture of the metabolic network. By comparing the metabolite profiles of wild-type organisms with those of genetically modified organisms (e.g., with a knockout or knockdown of a putative acyltransferase gene), the function of specific enzymes in the pathway can be confirmed. The absence or significant reduction of this compound in the mutant organism would provide strong evidence for the involvement of that enzyme in its biosynthesis.

Synthetic Strategies and Chemical Transformations of 3 Methylbutyl Hexadec 9 Enoate and Derivatives

De Novo Chemical Synthesis Methodologies

The creation of 3-methylbutyl hexadec-9-enoate (B1259142) through chemical synthesis involves established organic chemistry reactions, primarily focusing on the formation of the ester linkage and ensuring the desired stereochemistry of the carbon-carbon double bond.

The most direct and common method for synthesizing esters like 3-methylbutyl hexadec-9-enoate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol. In this specific case, hexadec-9-enoic acid is reacted with 3-methylbutanol (isoamyl alcohol) in the presence of a strong acid catalyst.

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product.

Because Fischer esterification is an equilibrium process, several strategies are employed to drive the reaction toward the product side and maximize the yield. researchgate.netsciex.com One common approach is to use a large excess of one of the reactants, typically the less expensive one, which is often the alcohol. sciex.com Another effective strategy is the removal of water as it is formed, which shifts the equilibrium to favor the products in accordance with Le Châtelier's principle. sciex.com This can be accomplished using a Dean-Stark apparatus, which continuously removes the water-solvent azeotrope from the reaction mixture, or by adding a dehydrating agent.

Various acid catalysts can be used, with sulfuric acid and p-toluenesulfonic acid being the most common. The choice of catalyst and reaction conditions can be optimized for specific substrates.

Table 1: Typical Conditions for Fischer Esterification

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | Hexadec-9-enoic acid, 3-Methylbutanol | Formation of the target ester |

| Catalyst | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | To protonate the carbonyl and activate it for nucleophilic attack |

| Solvent | Toluene (B28343), Hexane (B92381) (often an excess of the alcohol reactant is used as the solvent) | To dissolve reactants and facilitate the removal of water azeotropically |

| Temperature | Reflux | To provide the necessary activation energy for the reaction |

| Yield Enhancement | Use of excess alcohol, Removal of water (e.g., Dean-Stark trap) | To shift the reaction equilibrium towards the product side |

The stereochemistry of the double bond in unsaturated esters is critical as different isomers (cis/Z vs. trans/E) can exhibit vastly different biological activities. For this compound, the geometry of the double bond at the C9 position is a key structural feature.

In the context of Fischer esterification, the reaction itself does not alter the stereochemistry of a pre-existing double bond in the carboxylic acid backbone. Therefore, the stereoselectivity of the final ester product is primarily dependent on the stereochemical purity of the starting material, hexadec-9-enoic acid. To synthesize a specific isomer, such as (Z)-3-methylbutyl hexadec-9-enoate, one must start with pure (Z)-hexadec-9-enoic acid.

The synthesis of stereochemically pure unsaturated fatty acids can be achieved through various powerful organic synthesis methods. These are not direct syntheses of the ester but of its crucial precursor.

Wittig Reaction: This reaction involves an aldehyde and a phosphonium (B103445) ylide to form an alkene. The geometry of the resulting double bond can be controlled by the choice of ylide and reaction conditions. Stabilized ylides typically yield the E-alkene, while non-stabilized ylides favor the Z-alkene.

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction often provides excellent stereoselectivity, typically favoring the formation of the E-alkene.

Olefin Metathesis: This catalytic reaction allows for the formation of new carbon-carbon double bonds. Cross-metathesis, in particular, can be used to join two smaller alkenes, with modern catalysts offering high levels of control over the resulting double bond geometry.

Alkyne Reduction: The partial reduction of an alkyne can produce either a cis- or trans-alkene. Catalytic hydrogenation using Lindlar's catalyst yields the cis-alkene, while a dissolving metal reduction (e.g., sodium in liquid ammonia) produces the trans-alkene.

Once the desired isomer of hexadec-9-enoic acid is synthesized with high purity, it can then be subjected to esterification as described in section 6.1.1 to produce the final stereochemically pure this compound.

Chemoenzymatic Synthetic Routes for Chiral Analogues

Chemoenzymatic synthesis utilizes the high selectivity of enzymes as biocatalysts to perform specific chemical transformations, often on complex molecules. This approach is particularly valuable for producing chiral compounds with high enantiomeric purity under mild reaction conditions.

While this compound itself is not chiral, chiral analogues could be synthesized from chiral precursors. Enzymes, particularly lipases, are highly effective in resolving racemic mixtures of alcohols and carboxylic acids through a process called kinetic resolution. researchgate.net

In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer from a racemic pair at a much faster rate than the other. For instance, if a racemic chiral alcohol were to be esterified with hexadec-9-enoic acid using a lipase (B570770), the enzyme would preferentially acylate one enantiomer, leaving the other unreacted. The resulting mixture of the esterified enantiomer and the unreacted alcohol enantiomer can then be separated. Similarly, a racemic ester can be selectively hydrolyzed by a lipase, yielding one enantiomer of the alcohol and the unreacted ester of the other enantiomer.

Dynamic kinetic resolution (DKR) is an even more powerful technique that can theoretically convert 100% of a racemic starting material into a single enantiomeric product. organic-chemistry.org This is achieved by combining the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer, often using a metal catalyst. organic-chemistry.org This continuous racemization ensures that the enzyme always has a supply of the preferred enantiomer to act upon. organic-chemistry.org

Enzymes, especially lipases, are widely used for the direct synthesis of esters, providing a green and highly selective alternative to chemical catalysis. researchgate.net Lipases can catalyze esterification reactions in non-aqueous environments, such as organic solvents or solvent-free systems. researchgate.netnih.gov This is advantageous as it shifts the reaction equilibrium towards synthesis by minimizing water, which would otherwise promote hydrolysis.

The synthesis of isoamyl esters (3-methylbutyl esters) using lipases has been extensively studied, particularly for the production of flavor compounds like isoamyl acetate (B1210297). researchgate.netmdpi.com Various lipases, such as those from Candida rugosa, Rhizomucor miehei, and Candida antarctica (often immobilized as Novozym 435), have proven effective. mdpi.comnih.gov

The general procedure involves incubating the fatty acid (e.g., hexadec-9-enoic acid) and the alcohol (3-methylbutanol) with an immobilized lipase. Immobilization of the enzyme on a solid support enhances its stability, allows for easy separation from the reaction mixture, and enables its reuse over multiple cycles, making the process more cost-effective. mdpi.com Reaction parameters such as temperature, substrate molar ratio, and enzyme concentration are optimized to achieve high conversion rates. researchgate.netnih.gov

Table 2: Examples of Lipase-Catalyzed Synthesis of Isoamyl Esters

| Lipase Source | Substrates | Reaction Medium | Key Findings |

|---|---|---|---|

| Rhizomucor miehei (immobilized) | Isoamyl alcohol + Acetic acid | Organic solvents | High conversions achieved in solvents with log P > 3.0. nih.gov |

| Bacillus aerius (immobilized on silica (B1680970) gel) | Isoamyl alcohol + Acetic acid | Not specified | Achieved a 68% yield under optimized conditions. mdpi.com |

| Rhizopus sp. | Isoamyl alcohol + Acetic acid | Solvent-free | Optimized conditions yielded 80% molar conversion. researchgate.net |

| Candida antarctica (Novozym 435) | Isoamyl alcohol + Acetic anhydride | n-Hexane | High reaction rate; followed a Ping-Pong Bi-Bi mechanism. nih.gov |

This enzymatic approach could be directly applied to the synthesis of this compound, offering a sustainable method that operates under mild conditions, thus preventing potential isomerization or degradation of the unsaturated fatty acid.

Derivatization for Analytical and Functional Studies

Chemical derivatization is a crucial step in the analysis of long-chain esters like this compound, particularly for techniques like gas chromatography-mass spectrometry (GC-MS). Derivatization serves two primary purposes: to increase the volatility and thermal stability of the analyte, and to create a derivative that yields characteristic fragmentation patterns in MS, which aids in structure elucidation. sigmaaldrich.commdpi.com

For unsaturated esters, a key analytical challenge is to unequivocally determine the position of the carbon-carbon double bond. mdpi.com While mass spectrometry of the underivatized ester can provide molecular weight information, the fragmentation pattern often does not allow for unambiguous localization of the double bond. Therefore, specific derivatization reactions targeting the double bond are employed.

A widely used and effective method is the reaction with dimethyl disulfide (DMDS). nih.govresearchgate.net In this reaction, catalyzed by iodine, DMDS adds across the double bond to form a 1,2-bis(methylthio) derivative. researchgate.netscispace.com When this derivative is analyzed by GC-MS using electron ionization (EI), it produces a highly predictable fragmentation pattern. The molecule preferentially cleaves at the carbon-carbon bond located between the two methylthio-substituted carbons. researchgate.netresearchgate.net The masses of the resulting fragment ions directly reveal the original position of the double bond. For this compound, this would confirm the double bond's location between carbons 9 and 10. This technique is invaluable for confirming the identity of insect pheromones and other natural products containing unsaturated fatty acid chains. researchgate.netscispace.com

Other derivatization techniques for double bond localization include ozonolysis, which cleaves the double bond to produce aldehydes or carboxylic acids, and epoxidation followed by ring-opening. researchgate.net Additionally, for general analysis and quantification, the ester can be transesterified to a more common derivative, such as a fatty acid methyl ester (FAME), by reacting it with a reagent like boron trifluoride in methanol (B129727) (BF₃-MeOH). scielo.brmdpi.comresearchgate.net

Table 3: Common Derivatization Methods for Unsaturated Esters

| Method | Reagent(s) | Target Functional Group | Purpose | Analytical Technique |

|---|---|---|---|---|

| Thiol-ene reaction | Dimethyl disulfide (DMDS), Iodine | C=C double bond | Determine double bond position | GC-MS |

| Transesterification | Boron trifluoride-methanol (BF₃-MeOH) | Ester group | Prepare volatile methyl esters for standardized analysis | GC-MS |

| Paternò-Büchi reaction | Acetone, UV light | C=C double bond | Form an oxetane (B1205548) adduct for double bond localization | LC-MS/MS |

| Pentafluorobenzylation | Pentafluorobenzyl bromide (PFBBr) | Carboxyl group (after hydrolysis) | Increase sensitivity for electron capture detection | GC-ECD, GC-MS |

Formation of Volatile Derivatives for Enhanced Detection

The analysis of long-chain esters like this compound, particularly in trace amounts from biological or environmental samples, often necessitates conversion into more volatile derivatives to improve their detection by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). researchgate.net This derivatization process aims to reduce the polarity and increase the volatility of the analyte, leading to better chromatographic peak shape, reduced adsorption to the analytical column, and enhanced sensitivity. sigmaaldrich.com

Several chemical strategies are employed to form these volatile derivatives. A primary method involves the transesterification of the isoamyl ester to a simpler, more volatile methyl ester. This is a common and highly effective technique for the analysis of fatty acids and their esters. sigmaaldrich.comcolostate.edu The reaction involves cleaving the ester bond and re-esterifying the resulting carboxylic acid with a small alcohol, typically methanol.

Common reagents and methods for this transesterification include:

Acid-Catalyzed Transesterification: Reagents such as boron trifluoride in methanol (BF3-methanol) or boron trichloride (B1173362) in methanol (BCl3-methanol) are widely used. sigmaaldrich.comthermofisher.com These Lewis acids act as catalysts to facilitate the exchange of the 3-methylbutyl group with a methyl group. The reaction is typically carried out by heating the sample with the reagent, followed by extraction of the resulting fatty acid methyl esters (FAMEs) into a non-polar solvent like hexane for GC analysis. sigmaaldrich.com Another common acidic catalyst is a solution of 1-2% concentrated sulfuric acid in methanol. aocs.org

Base-Catalyzed Transesterification: This method employs a base, such as sodium methoxide (B1231860) or potassium hydroxide (B78521) in methanol. gerli.com It is a rapid procedure that can be performed at room temperature. However, it is more suitable for transesterifying glycerolipids and may not be as effective for single esters without modification. gerli.com

The resulting methyl hexadec-9-enoate is significantly more volatile than the parent 3-methylbutyl ester, allowing for lower elution temperatures and sharper peaks in GC analysis, thereby improving detection limits and resolution from other components in a complex mixture. thermofisher.com

Below is a table summarizing common derivatization reagents for forming volatile esters for GC analysis.

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Key Advantages |

| Boron Trifluoride-Methanol (BF3-Methanol) | Carboxylic Acids, Esters | Methyl Esters (FAMEs) | Fast, convenient, and effective for a wide range of lipids. thermofisher.com |

| Boron Trichloride-Methanol (BCl3-Methanol) | Carboxylic Acids, Esters | Methyl Esters (FAMEs) | Provides quick and quantitative samples for GC analysis. sigmaaldrich.com |

| Methanolic HCl | Carboxylic Acids, Esters | Methyl Esters (FAMEs) | A widely used and effective general-purpose esterifying agent. colostate.edu |

| Sodium Methoxide in Methanol | Esters (Transesterification) | Methyl Esters (FAMEs) | Rapid reaction, often at room temperature. gerli.com |

Chemical Modification for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a bioactive molecule, such as a pheromone, relates to its biological function. nih.gov For insect pheromones like this compound, SAR studies involve the synthesis of structural analogues to identify the key molecular features required for eliciting a behavioral response in the target insect species. nih.gov These studies can lead to the development of more potent or selective attractants or, conversely, inhibitors that can be used in pest management strategies. researchgate.net

The chemical modification of this compound for SAR studies would systematically alter different parts of the molecule: the ester moiety, the alkyl chain, and the position and geometry of the double bond.

Key areas for chemical modification include:

Modification of the Alcohol Moiety: The 3-methylbutyl (isoamyl) group can be replaced with other alkyl groups of varying chain lengths (e.g., methyl, ethyl, propyl) and branching patterns (e.g., n-butyl, sec-butyl, tert-butyl). This helps to determine the steric and electronic requirements of the receptor that binds the pheromone.

Alteration of the Carboxylic Acid Chain Length: The hexadecanoic acid backbone can be shortened or lengthened. Synthesizing analogues with C14, C15, C17, or C18 acid chains, for instance, would reveal the optimal chain length for biological activity.

Modification of the Double Bond:

Positional Isomers: The double bond at the C-9 position can be moved to other positions along the carbon chain (e.g., C-7, C-8, C-10, C-11). This is critical as the position of unsaturation is often highly specific for pheromone activity.

Geometric Isomers: The natural pheromone is likely the (Z)-isomer (cis). Synthesis of the (E)-isomer (trans) is a standard step in SAR studies to determine if the geometric configuration of the double bond is essential for receptor binding.

Saturation/Unsaturation: The double bond can be reduced to a single bond (3-methylbutyl hexadecanoate) to assess its importance. Conversely, additional double bonds could be introduced to create diene or triene analogues.

Introduction of Functional Groups: Other functional groups, such as hydroxyl, keto, or epoxy groups, could be introduced at various positions on the alkyl chain to explore the effects of polarity and hydrogen bonding on activity.

The synthesis of these analogues often relies on established organic chemistry reactions. For example, esterification of various alcohols with hexadec-9-enoic acid (or its derivatives) would produce analogues with modified alcohol moieties. Wittig or McMurry reactions are commonly used to create the carbon-carbon double bond at specific positions and with controlled stereochemistry.

The biological activity of these synthesized analogues is then evaluated through techniques like electroantennography (EAG), which measures the electrical response of an insect's antenna to an odor, and behavioral assays such as wind tunnel and field trapping experiments. researchgate.net The data from these assays help to build a comprehensive picture of the structural requirements for the pheromonal activity of this compound.

The following table outlines potential modifications for SAR studies of this compound.

| Molecular Component | Type of Modification | Example Analogues | Purpose of Modification |

| Alcohol Moiety | Chain Length Variation | Methyl hexadec-9-enoate, Ethyl hexadec-9-enoate | Determine optimal size and shape of the alcohol portion for receptor binding. |

| Alcohol Moiety | Branching Isomers | n-Butyl hexadec-9-enoate, sec-Butyl hexadec-9-enoate | Investigate the effect of steric hindrance at the ester group. |

| Carboxylic Acid Moiety | Chain Length Variation | 3-Methylbutyl tetradec-9-enoate, 3-Methylbutyl octadec-9-enoate | Evaluate the importance of the overall molecule length. |

| Double Bond | Positional Isomers | 3-Methylbutyl hexadec-7-enoate, 3-Methylbutyl hexadec-11-enoate | Assess the specificity of the double bond's location. |

| Double Bond | Geometric Isomers | 3-Methylbutyl (E)-hexadec-9-enoate | Determine the required stereochemistry for biological activity. |

| Double Bond | Saturation | 3-Methylbutyl hexadecanoate | Understand the role of the π-system in receptor interaction. |

Future Research Perspectives and Emerging Applications for 3 Methylbutyl Hexadec 9 Enoate

Deepening Mechanistic Understanding of Biological Functions

While 3-Methylbutyl hexadec-9-enoate (B1259142) is recognized as a component of insect pheromone blends, a profound understanding of its precise biological functions at the molecular level remains an area for intensive investigation. Future research will likely focus on elucidating the specific signaling cascades it triggers. Insects perceive chemical cues like pheromones through complex chemosensory systems involving olfactory and gustatory receptors. nih.gov The primary goal is to identify the specific olfactory receptors (ORs) in target insect species that bind to 3-Methylbutyl hexadec-9-enoate.

Key research questions to be addressed include:

What is the binding affinity and specificity of this ester to its cognate receptor(s)?

How does the binding event translate into a neural signal that is processed in the insect's brain to elicit a specific behavior? nih.gov

Does this compound act as a primary attractant, an agonist, or an antagonist to other pheromone components in a blend?

Advanced techniques such as single-sensillum recording, functional imaging of the antennal lobe, and gene-editing technologies like CRISPR-Cas9 to knock out specific OR genes will be instrumental. A deeper mechanistic understanding will not only advance fundamental knowledge of insect neurobiology but also enable the design of more potent and selective pest management tools.

Advancements in Sustainable Biosynthesis and Bioproduction

The industrial production of insect sex pheromones has traditionally relied on chemical synthesis, which can be costly, involve multiple steps, and generate environmentally harmful byproducts. acs.orgnih.gov A significant shift towards sustainable bioproduction is underway, leveraging metabolic engineering and synthetic biology. mdpi.com Microbial cell factories, particularly yeasts like Saccharomyces cerevisiae and Yarrowia lipolytica, are being engineered to produce fatty acid-derived molecules like this compound. acs.orgfrontiersin.org

The biosynthetic pathway typically involves several key enzymatic steps:

Fatty Acid Synthesis: Endogenous pathways produce precursor fatty acyl-CoAs, such as palmitoyl-CoA. acs.org

Desaturation: Fatty acyl-CoA desaturases (FADs) introduce double bonds at specific positions. dtu.dk

Chain Modification: In some cases, β-oxidation cycles are engineered to achieve the correct chain length. oup.com

Reduction: Fatty acyl-CoA reductases (FARs) convert the acyl-CoA to a fatty alcohol. frontiersin.org

Esterification: An alcohol acyltransferase (AAT) catalyzes the final condensation of the fatty alcohol with an acyl-CoA (in this case, derived from isoamyl alcohol) to form the final ester product. nih.gov

Future advancements will focus on optimizing these pathways to improve titers and yields. rsc.org This includes discovering novel, more efficient enzymes, fine-tuning gene expression, and optimizing fermentation conditions. mdpi.com Plants are also being explored as "green factories" for pheromone production, offering the potential for low-cost, large-scale synthesis. dtu.dk

Table 1: Key Enzyme Classes in the Biosynthesis of Fatty Acid-Derived Esters

| Enzyme Class | Function in Pathway | Precursor(s) | Product(s) |

|---|---|---|---|

| Fatty Acyl-CoA Desaturase (FAD) | Introduces double bonds | Saturated Fatty Acyl-CoA | Unsaturated Fatty Acyl-CoA |

| Fatty Acyl-CoA Reductase (FAR) | Reduces acyl-CoA to alcohol | Fatty Acyl-CoA | Fatty Alcohol |

Innovative Strategies for Pest Management Leveraging Chemical Ecology

The species-specificity and non-toxic nature of pheromones make them ideal tools for integrated pest management (IPM) programs, offering an environmentally friendly alternative to broad-spectrum pesticides. earlham.ac.uksagrainmag.co.za The field of chemical ecology studies how chemical signals mediate interactions between organisms, providing the foundation for these strategies. researchgate.neteolss.net

This compound, as a pheromone component, can be deployed in several innovative ways:

Monitoring: Lures containing the synthetic pheromone are used in traps to monitor pest populations, allowing for precise timing of interventions. sagrainmag.co.zasyntechresearch.com

Mass Trapping: A large number of traps are deployed to capture a significant portion of the male population, reducing mating success. researchgate.net

Mating Disruption: The atmosphere in a crop is saturated with the synthetic pheromone, confusing males and preventing them from locating females, thereby suppressing reproduction. syntechresearch.comcornousbooks.com

Future research will focus on developing more advanced deployment technologies, such as specialized dispensers that provide controlled release over an entire season. cornousbooks.com Another promising avenue is the "attract-and-kill" strategy, where the pheromone lure is combined with a small amount of insecticide or a pathogen, targeting only the specific pest insect. researchgate.net Furthermore, understanding the broader chemical ecology, including how plant volatiles interact with the pheromone signal, could lead to synergistic "push-pull" strategies where pests are repelled from the crop (push) and lured into traps (pull). nih.gov

Elucidation of Novel Roles in Inter-Kingdom Chemical Signaling

Chemical communication is not restricted to interactions within a single species; it is a universal language that can cross the boundaries of biological kingdoms. jse.ac.cnnih.gov An emerging research frontier is to investigate whether insect pheromones like this compound play roles in inter-kingdom signaling, for instance, between insects and plants or insects and microbes.

Plants are not passive players in their interactions with insects; they can perceive chemical cues and mount defensive responses. nih.govlandcareresearch.co.nz It is plausible that plants could detect insect pheromones as an early warning of impending herbivore attack. nih.gov Research in this area would explore whether exposure to this compound induces defense-related gene expression or the production of defensive secondary metabolites in plants.

Microorganisms in the environment can also interact with insect pheromones. frontiersin.orgresearchgate.net Soil microbes or plant-associated endophytes might be capable of degrading the pheromone, thus modulating the chemical signal's persistence and efficacy. knaw.nl Conversely, some microbes might produce the same or similar volatile compounds, potentially interfering with insect communication. frontiersin.org Investigating these complex interactions could reveal new layers of ecological complexity and offer novel opportunities for manipulating pest behavior.

Cross-Disciplinary Integration in Food Science and Flavor Engineering

Esters are a critically important class of volatile organic compounds (VOCs) that contribute to the characteristic aromas and flavors of many fruits, beverages, and other foods. acs.orgimbibeinc.com For instance, isoamyl acetate (B1210297) is famously known for its banana-like aroma, while ethyl butyrate (B1204436) contributes to the scent of pineapple. imbibeinc.com The unique sensory profiles of esters are determined by the specific alcohol and carboxylic acid from which they are derived. youtube.com

The integration of knowledge about this compound into food science presents an intriguing cross-disciplinary opportunity. While its primary known role is in chemical ecology, its structure as a long-chain fatty acid ester suggests it may possess subtle flavor and aroma characteristics, potentially described as waxy, fruity, or green. The study of food-related VOCs, often termed "volatilomics," is a growing field. nih.govf1000research.com

Future research could involve:

Sensory Analysis: Formal sensory panel evaluations to characterize the odor and flavor profile of pure this compound.

Biocatalytic Production for Food Use: Leveraging the same biocatalysis and fermentation methods developed for pest management applications to produce food-grade flavor esters, aligning with consumer demand for "natural" ingredients. begellhouse.com

This cross-disciplinary approach could lead to the discovery of novel flavor ingredients, expanding the palette available to flavor engineers and food scientists. nih.gov

Table 2: Table of Mentioned Chemical Compounds

| Compound Name | Chemical Formula | Primary Context in Article |

|---|---|---|

| This compound | C21H40O2 | Main subject of the article |

| Palmitoyl-CoA | C37H66N7O17P3S | Precursor in biosynthesis |

| Isoamyl acetate | C7H14O2 | Example of a flavor ester |

Q & A

Basic: What are the optimal methods for synthesizing 3-methylbutyl hexadec-9-enoate with high purity?

Methodological Answer:

The esterification of hexadec-9-enoic acid (palmitoleic acid) with 3-methyl-1-butanol (isoamyl alcohol) is a standard approach. Use acid-catalyzed Fischer esterification (H₂SO₄ or p-toluenesulfonic acid) under reflux, followed by purification via fractional distillation or column chromatography. For higher efficiency, consider using the acid chloride method: react hexadec-9-enoyl chloride with 3-methyl-1-butanol in anhydrous conditions (e.g., dry dichloromethane) with a base (pyridine or triethylamine) to neutralize HCl byproducts. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using GC-MS (retention indices) and ¹H/¹³C NMR (ester carbonyl signal at ~170-175 ppm) .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR identifies the ester group (δ 4.0–4.2 ppm for the -CH₂-O-CO- group) and the double bond (δ 5.3–5.4 ppm, integrating for one proton). ¹³C NMR confirms the ester carbonyl (δ 170–175 ppm) and unsaturation (δ 125–130 ppm for alkene carbons).

- IR Spectroscopy : Look for ester C=O stretch (~1740 cm⁻¹) and C-O stretch (~1200 cm⁻¹).

- GC-MS : Use a non-polar column (e.g., DB-5) to separate impurities and confirm molecular ion peaks (m/z 338 for [M]⁺).

- Elemental Analysis : Validate empirical formula (C₂₁H₃₈O₂) with ≤0.3% deviation .

Basic: How does the stability of this compound vary under different storage conditions?

Methodological Answer:

Stability is influenced by temperature, light, and oxygen exposure. Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the double bond. Conduct accelerated stability studies using thermogravimetric analysis (TGA) to assess thermal decomposition thresholds. Monitor peroxide formation via iodometric titration if stored long-term. For aqueous stability, use HPLC to track hydrolysis products (hexadec-9-enoic acid and 3-methyl-1-butanol) under varying pH (e.g., pH 2–10 buffers at 37°C) .

Advanced: How can reaction kinetics of this compound hydrolysis be analyzed under varying pH conditions?

Methodological Answer:

Design a pseudo-first-order kinetic study by dissolving the ester in buffered solutions (pH 1–12) and incubating at controlled temperatures (25–60°C). Sample aliquots at timed intervals and quantify residual ester via HPLC with a C18 column (UV detection at 210 nm). Calculate rate constants (k) using the integrated rate law for ester hydrolysis. Fit data to the Arrhenius equation to determine activation energy (Eₐ) and compare catalytic effects of H⁺/OH⁻ ions. Use statistical tools (e.g., ANOVA) to validate reproducibility across triplicate trials .

Advanced: What computational methods are used to study interactions between this compound and biological membranes?

Methodological Answer:

Employ molecular dynamics (MD) simulations with software like GROMACS or NAMD. Build a lipid bilayer (e.g., POPC membranes) and embed the ester using CHARMM36 or Lipid14 force fields. Run simulations in explicit solvent (TIP3P water) at 310 K to mimic physiological conditions. Analyze membrane penetration depth, hydrogen bonding, and diffusion coefficients. Validate results with experimental data from fluorescence anisotropy or surface plasmon resonance (SPR) .

Advanced: How can contradictions in experimental data on thermal degradation pathways be resolved?

Methodological Answer:

Apply hyphenated techniques like TG-FTIR-GC/MS to simultaneously monitor mass loss, evolved gases, and degradation products. Compare decomposition profiles under oxidative (air) vs. inert (N₂) atmospheres. Use principal component analysis (PCA) to identify key variables (e.g., heating rate, sample size) contributing to discrepancies. Cross-reference with quantum mechanical calculations (DFT) to predict bond dissociation energies and plausible fragmentation pathways .

Advanced: What strategies optimize the enantiomeric resolution of this compound derivatives?

Methodological Answer:

Synthesize chiral derivatives (e.g., using (–)-menthol as a chiral auxiliary) and employ chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak AD-H). Optimize mobile phase composition (hexane/isopropanol ratios) and flow rates. Validate enantiopurity via polarimetry or circular dichroism (CD). For preparative-scale resolution, consider simulated moving bed (SMB) chromatography .

Advanced: How do indoor surface interactions affect the environmental fate of this compound?

Methodological Answer:

Use microspectroscopic imaging (AFM-IR or ToF-SIMS) to study adsorption on model indoor surfaces (painted drywall, PVC). Conduct controlled chamber experiments with variable humidity (30–70% RH) and ozone levels (50–100 ppb). Quantify surface-bound vs. airborne fractions using thermal desorption GC-MS. Compare degradation rates (e.g., ozonolysis vs. hydrolysis) to develop indoor air quality models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.